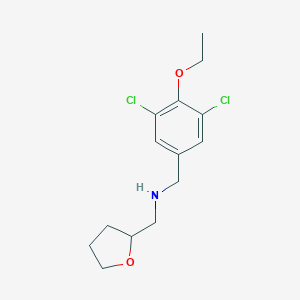
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine, also known as DEFMA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DEFMA is a derivative of benzylamine and has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. Studies have shown that N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has a high affinity for sigma receptors, which are involved in various physiological and pathological processes. N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has also been shown to have neuroprotective and anti-inflammatory effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine binds to sigma receptors, which are located in various tissues and organs, including the brain, heart, and lungs. Sigma receptors are involved in various physiological and pathological processes, including neurotransmission, inflammation, and cell proliferation. Studies have shown that N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has a high affinity for sigma-1 receptors, which are involved in modulating calcium signaling, protein folding, and mitochondrial function.
Biochemical and physiological effects:
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been shown to have neuroprotective and anti-inflammatory effects in various animal models. Studies have also shown that N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine can modulate calcium signaling and mitochondrial function, which are important processes in the maintenance of cellular homeostasis. N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has also been shown to have antitumor effects in various cancer cell lines, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has shown promising results in various preclinical studies, making it a potential candidate for further research and development. However, there are limitations to the use of N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in lab experiments, including its low solubility in water and its potential toxicity at high doses. Further studies are needed to determine the optimal dosage and administration route for N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in various applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine. One potential direction is the development of N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential therapeutic applications of N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine in various diseases, including neurodegenerative diseases and cancer. Further studies are also needed to elucidate the mechanism of action of N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine and its interaction with sigma receptors.
In conclusion, N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine is a chemical compound that has shown potential applications in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. Studies have shown that N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has a high affinity for sigma receptors and has neuroprotective and anti-inflammatory effects. Further research is needed to determine the optimal dosage and administration route for N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine and to investigate its potential therapeutic applications.
Synthesemethoden
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has been synthesized through various methods, including the reaction of 3,5-dichloro-4-ethoxybenzaldehyde with tetrahydro-2-furanylmethylamine in the presence of a reducing agent such as sodium borohydride. The synthesis of N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine has also been achieved through the reaction of 3,5-dichloro-4-ethoxybenzyl chloride with tetrahydro-2-furanylmethylamine in the presence of a base such as triethylamine.
Eigenschaften
Produktname |
N-(3,5-dichloro-4-ethoxybenzyl)-N-(tetrahydro-2-furanylmethyl)amine |
|---|---|
Molekularformel |
C14H19Cl2NO2 |
Molekulargewicht |
304.2 g/mol |
IUPAC-Name |
N-[(3,5-dichloro-4-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C14H19Cl2NO2/c1-2-18-14-12(15)6-10(7-13(14)16)8-17-9-11-4-3-5-19-11/h6-7,11,17H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
RKRFXVCBJPNMJU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)CNCC2CCCO2)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Cl)CNCC2CCCO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)



![N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B262598.png)
![4-fluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262600.png)





